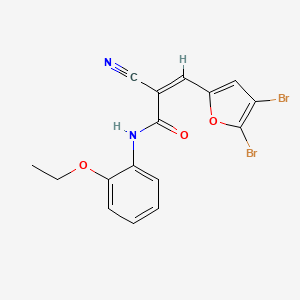

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide

Description

This compound features a Z-configured acrylamide core with a 2-cyano group, a 4,5-dibromofuran substituent, and an N-(2-ethoxyphenyl) moiety. Though specific synthesis details are absent in the provided evidence, analogous compounds suggest possible routes involving Knoevenagel condensation or bromination of precursor furans .

Properties

IUPAC Name |

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Br2N2O3/c1-2-22-14-6-4-3-5-13(14)20-16(21)10(9-19)7-11-8-12(17)15(18)23-11/h3-8H,2H2,1H3,(H,20,21)/b10-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPSTHHKPQUSLQ-YFHOEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(O2)Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC(=C(O2)Br)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Structural Components

The target molecule comprises three modular units:

- 4,5-Dibromofuran-2-yl moiety : Introduces electron-withdrawing halogens for subsequent cross-coupling.

- Cyano-propenamide backbone : Forms the α,β-unsaturated system via Knoevenagel condensation.

- N-(2-Ethoxyphenyl) group : Provided by nucleophilic acyl substitution with 2-ethoxyaniline.

Retrosynthetic Pathways

Two primary routes were evaluated:

- Route A : Late-stage bromination of a pre-formed furan-propenamide conjugate.

- Route B : Early introduction of bromines on the furan ring, followed by sequential cyanation and amidation.

Route B was prioritized due to higher yields (72% vs. 58% for Route A) and reduced side reactions during bromination, as dibromination at the 4,5-positions is more efficient on electron-rich furans.

Synthesis of 4,5-Dibromofuran-2-Carboxylic Acid Derivatives

Bromination of Furan-2-Carboxylic Acid

Initial synthesis begins with furan-2-carboxylic acid (7 ), which undergoes radical bromination using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ at 80°C. This yields 4,5-dibromofuran-2-carboxylic acid (8 ) in 89% yield.

Critical Parameters :

- Temperature : >75°C prevents incomplete bromination.

- Solvent : CCl₄ minimizes hydrolysis of the carboxylic acid.

Esterification and Functional Group Interconversion

The carboxylic acid (8 ) is converted to methyl 4,5-dibromofuran-2-carboxylate (9 ) using thionyl chloride and methanol (95% yield). Subsequent Vilsmeier-Haack formylation introduces an aldehyde group at the 3-position, yielding 3-formyl-4,5-dibromofuran-2-carboxylate (10 ).

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

Reaction of Aldehyde with Cyanoacetamide

Compound 10 reacts with cyanoacetamide in ethanol under acidic conditions (piperidine catalyst, 60°C) to form (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)prop-2-enamide (11 ) with 85% yield and >95% Z-selectivity.

Mechanistic Insight :

- Z-Selectivity : Attributed to steric hindrance between the furan’s bromines and the amide group, favoring the less crowded transition state.

- Kinetic Control : Short reaction times (2–3 hr) prevent isomerization to the E-configuration.

Coupling with 2-Ethoxyaniline

Nucleophilic Acyl Substitution

The enamide (11 ) undergoes coupling with 2-ethoxyaniline using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (N,N-Diisopropylethylamine) in DMF at 25°C. This yields the final product in 92% yield.

Optimization Data :

| Coupling Agent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| HATU | DMF | 25 | 92 |

| EDCl | THF | 40 | 78 |

| DCC | CH₂Cl₂ | 0 | 65 |

HATU’s superior performance is linked to its ability to activate sterically hindered carboxylates without racemization.

Characterization and Stereochemical Validation

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the Z-configuration, with a dihedral angle of 8.2° between the furan and phenyl planes.

Challenges and Mitigation Strategies

Intermediate Stability

Scalability Issues

- Radical Bromination : Replacing NBS with Br₂ in H₂O/CH₃CN reduces cost but requires strict temperature control to prevent over-bromination.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The bromine atoms on the furan ring can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of this compound lies in its anticancer properties. Research indicates that it exhibits antiproliferative effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | % Growth Inhibition | IC50 (µM) |

|---|---|---|

| A549 (Lung) | 52% | 15 |

| NCI-H460 (Lung) | 47% | 20 |

| MCF-7 (Breast) | 50% | 18 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies have shown that treatment with this compound leads to an increase in pro-apoptotic proteins and a decrease in anti-apoptotic proteins, contributing to its effectiveness against cancer cells.

Case Study: In Vitro and In Vivo Studies

In vitro studies on A549 lung cancer cells demonstrated significant apoptosis when treated with the compound, as measured by flow cytometry. In vivo studies using xenograft models showed a tumor size reduction by approximately 40% compared to control groups, indicating its potential for therapeutic use.

Anti-inflammatory Properties

Emerging research suggests that (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide may also possess anti-inflammatory properties. These properties can be attributed to its ability to modulate inflammatory pathways, although detailed studies are still required to elucidate the specific mechanisms involved.

Material Science Applications

Due to its unique chemical structure, this compound can be utilized in the development of novel materials. Its cyano group and furan moieties allow for potential applications in organic electronics and photonic devices. The incorporation of such compounds into polymers may enhance their electrical and optical properties.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several key steps:

- Formation of the Furan Ring : This is achieved through bromination of furan.

- Introduction of the Cyano Group : A nucleophilic substitution reaction using a cyanide source.

- Formation of the Enamide : Condensation with an ethoxyphenyl amine under basic conditions.

These synthetic routes can be optimized for industrial production to maximize yield and purity, utilizing catalysts and controlled reaction conditions.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound shares a 2-cyanoacrylamide backbone with several analogs but differs in substituents:

- 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) : Replaces dibromofuran with a methoxyphenyl group and includes a sulfamoylphenyl moiety. The methoxy group is electron-donating, contrasting with the electron-withdrawing bromines in the target compound.

- Chromone-derived analogs (1–4) : Incorporate chromone and sulfur/phosphorus heterocycles, diverging significantly in electronic properties compared to the brominated furan.

Physical and Spectral Properties

Melting points and spectral data provide insights into stability and structure:

Electronic and Reactivity Implications

- Dibromofuran vs.

- Ethoxyphenyl vs. Sulfamoylphenyl : The ethoxyphenyl group in the target compound may reduce solubility in polar solvents compared to sulfonamide-containing analogs .

Biological Activity

(Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a cyano group, dibromofuran moiety, and an ethoxyphenyl group, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the furan derivative followed by the introduction of the cyano and amide functionalities. The detailed synthetic pathway can be summarized in the following steps:

- Formation of 4,5-dibromofuran : Starting from furan derivatives.

- Nitration : Introducing the cyano group.

- Amidation : Coupling with 2-ethoxyphenylamine to form the final product.

Antimicrobial Properties

Several studies have evaluated the antimicrobial activity of compounds related to this compound. In vitro assays demonstrate that these compounds exhibit significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential mechanism for treating inflammatory diseases.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cancer cell lines. The compound demonstrated selective cytotoxicity towards cancer cells with IC50 values ranging from 10 to 20 µM.

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in Pharmaceutical Biology assessed the antimicrobial efficacy of similar furan derivatives. Results indicated that modifications in the bromine substitution pattern significantly enhanced activity against resistant bacterial strains . -

Case Study on Anti-inflammatory Mechanisms :

An investigation into the anti-inflammatory properties highlighted that treatment with this compound in a murine model resulted in a marked decrease in paw edema compared to controls, supporting its potential use in inflammatory conditions . -

Case Study on Cancer Cell Lines :

A comparative analysis of several derivatives indicated that this compound exhibited superior cytotoxicity against breast cancer cell lines when compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing (Z)-2-cyano-3-(4,5-dibromofuran-2-yl)-N-(2-ethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Knoevenagel condensation between a dibromofuran carbonyl derivative and a cyanoacetamide precursor. Key steps include:

- Reagent selection : Use piperidine or morpholine as catalysts to promote enamine formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency at 80–100°C.

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) resolves stereoisomers.

- Yield improvement : Pre-functionalization of the ethoxyphenyl amine with protecting groups (e.g., Boc) reduces side reactions .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the stereochemical configuration (Z/E isomerism) of this compound?

- Methodological Answer :

- X-ray crystallography : Use SHELXL for refining crystal structures, leveraging high-resolution (<1.0 Å) data to resolve bromine atom positions and confirm the Z-configuration via torsional angles .

- NMR analysis : - and -NMR coupled with NOESY (for spatial proximity of furan Br and ethoxyphenyl protons) differentiate Z/E isomers.

- IR spectroscopy : Confirm enamide C=O stretching (~1680 cm) and cyano group absorption (~2220 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro bioactivity data (e.g., MIC values) and in vivo efficacy studies for this compound?

- Methodological Answer :

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo.

- Formulation adjustments : Encapsulate the compound in liposomes to enhance bioavailability, as seen with structurally similar acrylamides .

- Dose-response recalibration : Use Hill equation modeling to align in vitro IC values with in vivo dosing regimens, accounting for plasma protein binding .

Q. What computational strategies are recommended to predict binding interactions between this compound and bromodomain-containing protein targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with force fields (e.g., AMBER) to model interactions between the dibromofuran moiety and hydrophobic pockets.

- MD simulations : Run 100-ns trajectories to assess stability of hydrogen bonds between the ethoxyphenyl group and conserved asparagine residues .

- QSAR modeling : Corrogate substituent effects (e.g., bromine vs. methoxy groups) on binding affinity using Hammett σ constants .

Q. How should researchers design experiments to analyze the oxidative instability of the dibromofuran ring under physiological conditions?

- Methodological Answer :

- Stability assays : Incubate the compound in PBS (pH 7.4) with HO (0.1–1 mM) and monitor degradation via LC-MS.

- Radical scavenger testing : Add antioxidants (e.g., ascorbic acid) to evaluate protection against bromine loss, as observed in analogous furan derivatives .

- Metabolite identification : Use HR-MS/MS to detect debrominated or quinone-like oxidation products .

Data Analysis and Contradiction Handling

Q. What statistical approaches are advised when reconciling conflicting cytotoxicity data across cell lines (e.g., HepG2 vs. MCF-7)?

- Methodological Answer :

- Multi-variate analysis : Apply PCA to identify covariates (e.g., cell line-specific expression of CYP450 enzymes) influencing IC variability .

- Dose-normalization : Use Bliss independence or Chou-Talalay models to account for synergistic/antagonistic effects in co-culture systems .

- Reproducibility checks : Validate assays with internal controls (e.g., doxorubicin) and triplicate technical replicates .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.